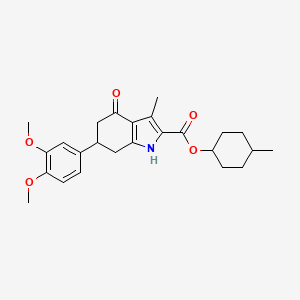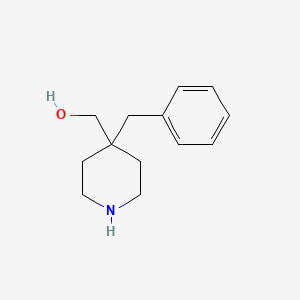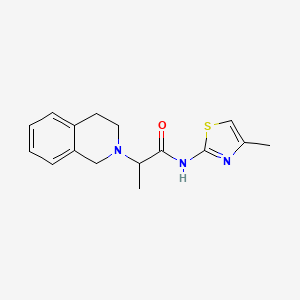
N-(4-chlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(4-chlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as CES-101, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at the University of California, Los Angeles, and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of CES-101 involves the inhibition of specific enzymes and signaling pathways in cells. CES-101 targets the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, CES-101 can alter the expression of genes involved in various cellular processes, such as cell growth and differentiation. CES-101 also targets specific signaling pathways, such as the Wnt/beta-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of CES-101 are diverse and depend on the specific disease or condition being studied. In cancer research, CES-101 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth and proliferation. In Alzheimer's disease research, CES-101 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In depression research, CES-101 has been shown to increase the levels of certain neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of CES-101 for lab experiments is its specificity for HDAC and other specific signaling pathways. This allows researchers to target specific cellular processes and study their effects in a controlled manner. However, one limitation of CES-101 is its potential toxicity at high doses, which can limit its use in certain experiments. Additionally, CES-101 may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Future Directions
There are numerous future directions for research on CES-101, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanism of action of CES-101 and its effects on specific cellular processes. Finally, the development of more specific and potent analogs of CES-101 may lead to improved therapeutic efficacy and reduced toxicity.
Scientific Research Applications
CES-101 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, CES-101 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease research, CES-101 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In depression research, CES-101 has been shown to increase the levels of certain neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVLRPQVISYCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4740576.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)

![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B4740608.png)

![3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4740621.png)
![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)
![N-ethyl-4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740659.png)
